molecular formula C6H7N3O B126097 Nicotinic acid hydrazide CAS No. 553-53-7

Nicotinic acid hydrazide

Cat. No.: B126097
CAS No.: 553-53-7
M. Wt: 137.14 g/mol
InChI Key: KFUSANSHCADHNJ-UHFFFAOYSA-N
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Description

Nicotinic acid hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.73 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41703. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Carcinogenic Properties

A study by Tóth (1981) revealed that Nicotinic acid hydrazide, when administered continuously to Swiss albino mice, significantly increased lung tumor incidence in females and males. This study highlights the tumorigenic potential of this compound, a structural homologue of the tuberculostatic and carcinogenic isothis compound (Tóth, 1981).

2. Antibacterial and Antimicrobial Activities

Research by Morjan et al. (2014) synthesized a series of novel N-acylhydrazones of nicotinic acid hydrazides and evaluated their in vitro antibacterial activity against various bacteria. This study demonstrates the potential of this compound derivatives as effective antibacterial agents (Morjan et al., 2014).

3. Antihyperlipidemic Activity

Shoman et al. (2020) incorporated this compound into new derivatives and evaluated their antihyperlipidemic activity in a rat model. Their findings showed a significant decrease in serum cholesterol and triglycerides, indicating this compound's potential in treating hyperlipidemia (Shoman et al., 2020).

4. Synthesis and Characterization

Dege et al. (2014) conducted a combined experimental and theoretical study on this compound, focusing on its molecular geometry, vibrational frequencies, and other chemical properties. This research contributes to the fundamental understanding of this compound's structure and properties (Dege et al., 2014).

5. Anticonvulsant Pharmacophore

Sinha et al. (2011) investigated this compound derivatives for anticonvulsant activity. Their research found that certain derivatives displayed excellent protection in electroshock screens, suggesting this compound as a potential pharmacophore in anticonvulsant drug design (Sinha et al., 2011).

Mechanism of Action

Target of Action

Nicotinic acid hydrazide, also known as Nicotinohydrazide or Isoniazid, primarily targets organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also an inhibitor of the peroxidase enzyme .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . Once activated, it inhibits the synthesis of mycoloic acids, an essential component of the bacterial cell wall .

Biochemical Pathways

The pyridine ring of nicotine and related alkaloids is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions .

Pharmacokinetics

It is known that increases in lipophilic character result in changes in pathways of diffusion across the cell wall, enhancing the contribution of diffusion through the lipid domain, so increasing the lipophilicity of an antimycobacterial agent enhances its efficacy .

Result of Action

This compound forms solid metal complexes having strong biological activity . On the basis of obtained results, it can be concluded that the nicotinic acid-derived acylhydrazones are more active than the corresponding 1,3,4-oxadiazoline derivatives in terms of antibacterial activity against Gram-positive bacteria .

Action Environment

It is known that it should be stored in a dry, cool, and well-ventilated place . It is also known that dust formation should be avoided .

Safety and Hazards

Nicotinic acid hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Nicotinic acid hydrazide has shown potential in the field of medicinal chemistry. For instance, isatin hydrazides derived from this compound have shown remarkable antimycobacterial activity against M. tuberculosis . These compounds could offer an excellent framework for future development to obtain more potent antitubercular agents .

Biochemical Analysis

Biochemical Properties

Nicotinic acid hydrazide is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of the peroxidase enzyme . The nature of these interactions involves the formation of solid metal complexes, which exhibit strong biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, forming solid metal complexes that have strong biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can also affect its localization or accumulation

Properties

IUPAC Name

pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSANSHCADHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020933
Record name Nicotinic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-53-7
Record name Nicotinic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nicotinic acid hydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41703
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Record name Nicotinic acid hydrazide
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Record name Nicotinic acid hydrazide
Source DTP/NCI
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Record name Nicotinic acid hydrazide
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Record name Nicotinohydrazide
Source European Chemicals Agency (ECHA)
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Record name NICOTINIC ACID HYDRAZIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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